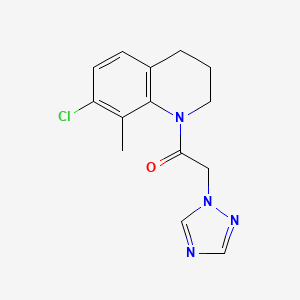
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACi). MS-275 has been extensively studied for its potential application in cancer treatment and other diseases.
Mechanism of Action
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, leading to the activation of gene expression. This activation of gene expression leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to increase the expression of genes involved in the immune response, leading to the activation of the immune system. Additionally, this compound has been shown to have anti-inflammatory effects, leading to the reduction of inflammation in the body.
Advantages and Limitations for Lab Experiments
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide has several advantages for lab experiments. It is a potent and selective HDAC inhibitor, making it an ideal tool for studying the role of HDACs in various biological processes. Additionally, this compound has good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, making it difficult to use in large-scale studies. Additionally, this compound has some off-target effects, leading to potential side effects in vivo.
Future Directions
There are several future directions for the study of N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide. One potential direction is the study of this compound in combination with other drugs for cancer treatment. This compound has been shown to sensitize cancer cells to other drugs, leading to increased efficacy of the treatment. Another potential direction is the study of this compound in other diseases such as HIV and neurodegenerative diseases. This compound has been shown to have potential applications in these diseases, and further studies are needed to explore these potential applications. Additionally, further studies are needed to explore the potential side effects of this compound in vivo and to develop new HDAC inhibitors with improved pharmacokinetic properties.
In conclusion, this compound is a promising compound with potential applications in cancer treatment and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further studies are needed to explore the potential applications of this compound in combination with other drugs and in other diseases, as well as to develop new HDAC inhibitors with improved pharmacokinetic properties.
Synthesis Methods
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-methyl-3-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide has been studied extensively for its potential application in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been studied for its potential application in other diseases such as HIV, sickle cell anemia, and neurodegenerative diseases.
properties
IUPAC Name |
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-13(18(2,16)17)11-8-9-14(12(11)15)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKXTAHMWHXAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1=O)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)


![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)

![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)
![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)
